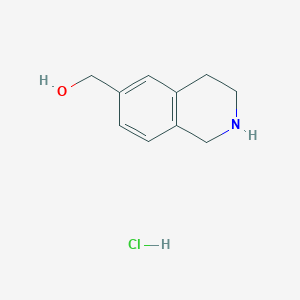

(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol hydrochloride

Description

(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol hydrochloride is a tetrahydroisoquinoline derivative characterized by a methanol substituent at the 6-position of the isoquinoline core, with a hydrochloride salt enhancing its solubility and stability. This compound is commercially available in varying quantities (e.g., 100 mg to 5 g) for research purposes .

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-7-8-1-2-10-6-11-4-3-9(10)5-8;/h1-2,5,11-12H,3-4,6-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVBFIYDZJEHAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152637-00-6 | |

| Record name | (1,2,3,4-tetrahydroisoquinolin-6-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Alkylation of Isoquinoline Precursors

A primary route involves reductive alkylation of 6-substituted isoquinoline derivatives. For example, Intermediate A-20 in patent US20200308110A1 is synthesized via:

-

Starting Material : (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol hydrochloride is prepared from 6-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline by HCl-mediated protonation.

-

Coupling : Reaction with 4-(3-oxo-propyl)-benzoic acid ethylester under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to install the side chain.

-

Reduction : Sodium borohydride (NaBH₄) reduces the ketone intermediate to the secondary alcohol.

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Alkylation | DIAD, PPh₃, THF, 0°C → RT | 65–72% | >95% (HPLC) |

| Reduction | NaBH₄, MeOH, 0°C | 88% | 98% |

Pictet-Spengler Cyclization

This method, detailed in Arkiv-USA and WO2005118548A1, constructs the tetrahydroisoquinoline core via acid-catalyzed cyclization:

-

Amine Substrate : 2-(3-Methoxyphenyl)ethylamine is treated with formaldehyde (37% aqueous) in HCl to form a dimeric aminal intermediate.

-

Cyclization : Heating the aminal in isopropanol with HCl yields 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

-

Demethylation : BBr₃ in dichloromethane cleaves the methoxy group to produce the phenol, followed by hydroxymethylation using paraformaldehyde and HCl.

Optimization Notes :

Grignard Addition to Ketoamides

A PMC study outlines the synthesis of 1-substituted THIQs via:

-

Ketoamide Formation : 2-(3-Methoxyphenyl)acetonitrile is bis-alkylated with Grignard reagents (e.g., MeMgBr).

-

Reduction : NaBH₄ reduces the nitrile to a primary amine.

-

Cyclization : p-Toluenesulfonic acid (PTSA) in dichloromethane facilitates ring closure.

-

Hydroxymethylation : The methoxy group is converted to methanol via HCl hydrolysis.

Critical Parameters :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Alkylation | High regioselectivity; scalable | Requires expensive catalysts (Ru) | 65–88% |

| Pictet-Spengler | Enantioselective; mild conditions | Multi-step purification | 50–62% |

| Grignard Addition | Cost-effective; avoids protecting groups | Sensitivity to moisture | 70–85% |

Purification and Characterization

-

Crystallization : Recrystallization from isopropanol/MTBE (1:1) removes impurities.

-

Analytical Data :

Industrial-Scale Production

Key Organics and MTChemTech report bulk synthesis via:

-

Custom Synthesis : Multi-kilogram batches using continuous flow reactors (residence time: 20 min).

-

Quality Control : ICP-MS for heavy metals (<10 ppm), residual solvent analysis (ICH Q3C).

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydrogen atoms on the tetrahydroisoquinoline ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (1,2,3,4-Tetrahydroisoquinolin-6-yl)aldehyde or (1,2,3,4-Tetrahydroisoquinolin-6-yl)carboxylic acid.

Scientific Research Applications

Cancer Therapeutics

Anticancer Activity:

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives, including (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol hydrochloride, as selective estrogen receptor modulators. These compounds have demonstrated promising antiproliferative activities against various cancer cell lines. For instance, a study evaluated the in vitro antiproliferative activity of substituted tetrahydroisoquinoline analogs against human breast cancer cell lines such as MCF-7 and MDA-MB-231. The most active compounds exhibited IC50 values significantly lower than those of standard treatments like Tamoxifen, indicating their potential as novel anticancer agents .

Mechanism of Action:

The mechanism by which these compounds exert their effects is believed to involve binding to estrogen receptors (ER) and modulating their activity. Molecular docking studies have provided insights into the binding modes of these compounds within the receptor's active sites .

Neuropharmacology

Cognitive Enhancement:

Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective properties and potential to enhance cognitive function. Research indicates that certain THIQ analogs can interact with sigma receptors, which play a critical role in neuroprotection and cognitive processes . Compounds targeting these receptors may offer therapeutic strategies for neurodegenerative diseases.

Antidepressant Effects:

Another area of interest is the antidepressant potential of THIQs. Studies suggest that these compounds can influence neurotransmitter systems involved in mood regulation, making them candidates for further exploration in treating depression .

Synthetic Applications

Precursor for Bioactive Compounds:

this compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its structural framework allows for modifications that can lead to the development of new drugs with enhanced efficacy and selectivity. For example, researchers have synthesized a range of N-substituted tetrahydroisoquinoline derivatives that exhibit diverse biological activities .

Case Studies and Research Findings

The following table summarizes key findings from recent studies involving this compound and its derivatives:

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol hydrochloride involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: Substitution at the 6- vs. 7-position (e.g., methanol vs. ethanone) alters electronic and steric profiles, impacting receptor interactions .

- Functional Groups : Hydroxyl (-OH) and aldehyde (-CHO) groups at the 6-position increase polarity compared to methoxy (-OCH3) or methyl groups, affecting pharmacokinetics .

Physicochemical and Pharmacological Properties

Solubility and Stability

- The hydrochloride salt of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol improves aqueous solubility compared to non-salt forms (e.g., free base analogs) .

- 6,7-Dimethoxy derivatives exhibit higher lipophilicity (logP ~1.5–2.0) due to methoxy groups, favoring blood-brain barrier penetration .

Pharmacological Activity

- Receptor Antagonism: 6,7-Dimethoxy derivatives (e.g., 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline) show selectivity for α-adrenergic receptors due to methoxy-induced electron donation .

- Enzyme Inhibition : Carboxylic acid derivatives (e.g., 5,7-dichloro-6-carboxylic acid) may act as protease inhibitors via ionic interactions .

- Neuroactive Potential: The hydroxyl group in (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol could mimic catecholamine structures, suggesting dopamine receptor modulation .

Biological Activity

(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are bicyclic compounds known for their presence in various natural products and their potential as pharmacologically active agents. They exhibit a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects. The specific compound this compound has been studied for its interactions with various biological targets.

Pharmacological Activities

-

Anticancer Activity

- Recent studies have demonstrated that THIQ derivatives possess antiproliferative properties against multiple cancer cell lines. For instance, certain substituted THIQs have shown selective antagonistic activity against estrogen receptors in breast cancer models, with IC50 values significantly lower than that of Tamoxifen . The compound's structural modifications can enhance its potency against specific cancer types.

-

Antiviral Properties

- Compounds within the THIQ family have also been evaluated for their antiviral activities. For example, some derivatives have exhibited inhibitory effects on HIV reverse transcriptase (RT), indicating potential as antiviral agents . The mechanism involves interference with the viral replication process.

- Neurological Effects

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Modifications at various positions on the isoquinoline ring can lead to significant changes in activity:

Case Studies and Research Findings

Several studies have provided insights into the biological activities of THIQs:

- Study on Antiproliferative Activity : A series of THIQ derivatives were synthesized and tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). The most active compounds demonstrated IC50 values ranging from 0.08 to 0.61 μg/mL, showcasing their potential as effective anticancer agents .

- Antiviral Evaluation : Research indicated that certain THIQ analogues inhibited HIV RT with IC50 values in the low micromolar range. This suggests that structural modifications can yield potent antiviral agents .

- Neuroprotective Effects : In vivo studies have shown that some THIQ derivatives can protect neuronal cells from oxidative stress-induced damage, pointing towards their potential use in treating neurodegenerative diseases .

Q & A

Q. How are analytical methods validated for this compound in regulatory contexts?

- Methodology :

- ICH Guidelines : Validate specificity, linearity (R > 0.995), accuracy (recovery 98–102%), and precision (RSD < 2%) for HPLC methods .

- Reference Standards : Cross-validate against USP-grade reference materials (e.g., USP Raloxifene Hydrochloride RS for method comparison) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.